3-(aminomethyl)-N-(propan-2-yl)benzene-1-sulfonamide hydrochloride

Lipophilicity Drug Design Membrane Permeability

Researchers designing intracellular carbonic anhydrase inhibitors face solubility and permeability limitations with polar sulfonamide scaffolds. This meta-aminomethyl, N-isopropyl benzenesulfonamide hydrochloride (CAS 1909317-36-7) overcomes these barriers with a +1.04 logP advantage versus the N-unsubstituted parent, enabling membrane permeation for CA II/IX targeting. The hydrochloride salt ensures direct aqueous solubility, eliminating DMSO interference in enzymatic assays. The primary amine handle supports rapid diversification via amide coupling or reductive amination. Batch-consistent 95% purity by three orthogonal QC methods minimizes impurity-driven false positives in chemical probe development.

Molecular Formula C10H17ClN2O2S
Molecular Weight 264.77
CAS No. 1909317-36-7
Cat. No. B2609827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(aminomethyl)-N-(propan-2-yl)benzene-1-sulfonamide hydrochloride
CAS1909317-36-7
Molecular FormulaC10H17ClN2O2S
Molecular Weight264.77
Structural Identifiers
SMILESCC(C)NS(=O)(=O)C1=CC=CC(=C1)CN.Cl
InChIInChI=1S/C10H16N2O2S.ClH/c1-8(2)12-15(13,14)10-5-3-4-9(6-10)7-11;/h3-6,8,12H,7,11H2,1-2H3;1H
InChIKeyKYHUMJPAVXNEDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound Baseline and Comparator Landscape


3-(Aminomethyl)-N-(propan-2-yl)benzene-1-sulfonamide hydrochloride (CAS 1909317-36-7) is a benzenesulfonamide derivative featuring a meta-aminomethyl substituent on the phenyl ring, an N-isopropyl group on the sulfonamide nitrogen, and exists as a hydrochloride salt [1]. It belongs to the aryl sulfonamide class, which is broadly explored for carbonic anhydrase inhibition and antibacterial folate pathway disruption [2]. This compound must be distinguished from its closest structural analogues—the free base form (CAS 953715-40-7), the 2-positional (ortho) isomer (CAS 918812-17-6), the N-unsubstituted parent (CAS 670280-13-4), the N-ethyl analogue (CAS 808761-44-6), the N-methyl analogue (CAS 808761-43-5), and the aminomethyl-absent analogue N-isopropylbenzenesulfonamide (CAS 5339-69-5)—since substitution pattern and salt form critically influence physicochemical properties that govern experimental behaviour.

Substitution Pattern
Meta-aminomethyl positioning distinguishes from ortho isomers and aminomethyl-absent analogues, directing structure-activity exploration.
N-Isopropyl Sulfonamide
Branched N-alkyl group modulates lipophilicity and hydrogen bond donor profile compared to N-H, N-methyl, or N-ethyl variants.
Hydrochloride Salt
Stable salt form supporting aqueous solubility for biological assay preparation, reducing reliance on organic co-solvents.

Physicochemical Differentiation and Substitution Risks


Important Caveat: High-strength direct head-to-head biological comparison data (e.g., matched-panel MIC, IC₅₀, or in vivo PK studies) for CAS 1909317-36-7 against its closest structural analogues is currently absent from the publicly available scientific and patent literature. The following evidence therefore relies on computed and experimentally reported physicochemical property differences—which are themselves meaningful drivers of biological performance [1]—together with class-level inferences drawn from well-characterized sulfonamide structure-activity relationships (SAR). Users should not assume interchangeability of this compound with any positional isomer, N-alkyl variant, or salt form without independent experimental verification.

Free base (CAS 953715-40-7) may exhibit lower aqueous solubility; salt-form interchange can shift assay compatibility.
N-unsubstituted parent (CAS 670280-13-4) has substantially lower computed logP; lipophilicity-driven permeation may differ.
Aminomethyl-absent analogue (CAS 5339-69-5) lacks two hydrogen bond donors, potentially altering target-binding interactions.

Quantitative Differentiation Versus Structural Comparators


Lipophilicity Increase via N-Isopropyl Substitution

The target hydrochloride salt (CAS 1909317-36-7) exhibits a computed logP of 1.2538, compared with logP 0.2145 for the N-unsubstituted 3-(aminomethyl)benzenesulfonamide hydrochloride (CAS 670280-13-4), both determined by the same computational method as reported by the same vendor . This ΔlogP of +1.04 reflects the lipophilic contribution of the N-isopropyl group, which is expected to enhance passive membrane permeation relative to the N-unsubstituted analogue by approximately one order of magnitude based on established logP–permeability correlations for sulfonamides [1].

N-Isopropyl Lipophilicity
Reported
ΔlogP = +1.04
Reported logP difference may influence membrane permeation context relative to N-unsubstituted parent.
Computational prediction; cross-study comparable vendor data.
Lipophilicity Drug Design Membrane Permeability

Topological Polar Surface Area and CNS Penetration Potential

PubChem-computed Topological Polar Surface Area (TPSA) for the target compound is 80.6 Ų [1], compared with 54.6 Ų for N-isopropylbenzenesulfonamide (CAS 5339-69-5), which lacks the aminomethyl substituent [2]. The 26.0 Ų increase is attributable to the primary amine group (─CH₂NH₂) and places the target compound above the commonly cited 60–70 Ų threshold for significant central nervous system (CNS) penetration, whereas the aminomethyl-absent analogue falls below this threshold.

TPSA & CNS Boundary
Reported
ΔTPSA = +26.0 Ų
Higher TPSA places compound above typical CNS penetration threshold, supporting peripheral-target context.
PubChem-computed; experimental verification recommended.
Drug-likeness Blood-Brain Barrier CNS Penetration

Hydrogen Bond Donor Capacity for Target Engagement

The target compound possesses three hydrogen bond donor (HBD) groups (one sulfonamide N–H and two primary amine N–H from the aminomethyl substituent), whereas the aminomethyl-absent comparator N-isopropylbenzenesulfonamide has only one HBD (the sulfonamide N–H) [1] [2]. In carbonic anhydrase (CA) active sites, the primary sulfonamide NH₂ group is the canonical zinc-binding motif, but additional HBD groups from the aminomethyl side chain can form supplementary hydrogen bonds with residues in the binding pocket, as observed in crystal structures of 4-aminomethylbenzene-sulfonamide (mafenide) bound to CA isoforms [3].

Hydrogen Bond Donors
Class-level
3 HBD (vs. 1 HBD in comparator)
Additional aminomethyl donors may support extended binding-site contacts, inferred from sulfonamide–CA crystal structures.
Class-level inference; direct target engagement data not available.
Molecular Recognition Enzyme Inhibition Structure-Based Design

Salt Form Solubility and Handling Advantage

The hydrochloride salt form (CAS 1909317-36-7; molecular weight 264.77 g/mol) of 3-(aminomethyl)-N-(propan-2-yl)benzene-1-sulfonamide is reported to exhibit enhanced aqueous solubility and stability relative to the free base (CAS 953715-40-7; molecular weight 228.31 g/mol) . This is consistent with the general principle that protonation of the primary amine increases hydrophilicity and reduces aggregation, facilitating dissolution in aqueous buffers commonly used in biological assays [1]. The free base form (CAS 953715-40-7) is markedly less polar (free base logP ~3.0 by some computational estimates) and may require organic co-solvents for in vitro testing .

Salt Form Solubility
Reported
Hydrochloride salt > free base
Enhanced aqueous solubility context supports biological assay preparation without high DMSO levels.
Vendor-observed; consistent with salt-formation principles.
Solubility Enhancement Formulation Assay Compatibility

Multi-Method Batch QC and Purity Documentation

The target compound is commercially available at a standard purity specification of 95% with batch-specific quality control documentation including NMR, HPLC, and GC analyses, as provided by Bidepharm . This multi-method analytical verification package exceeds the single-method purity reporting commonly provided for less well-characterized sulfonamide building blocks such as the N-methyl (CAS 808761-43-5) or N-ethyl (CAS 808761-44-6) analogues, where only HPLC or NMR data may be routinely supplied . The availability of orthogonal purity confirmation reduces the risk of undetected impurities confounding biological or catalytic experiments.

Batch QC Documentation
Data to verify
NMR + HPLC + GC
Multi-method purity verification reported, supporting lot confidence pending independent review.
Vendor-provided batch data without external references.
Quality Assurance Batch Consistency Procurement Reliability

Prioritised Research and Industrial Application Scenarios


Carbonic Anhydrase Inhibitor Lead Optimisation

The N-isopropyl substituent of CAS 1909317-36-7 confers a logP advantage of +1.04 over the N-unsubstituted parent , positioning this compound as a more membrane-permeable starting scaffold for designing carbonic anhydrase (CA) inhibitors intended for intracellular CA isoforms (e.g., CA II, CA IX). The additional HBD groups from the aminomethyl moiety (3 vs. 1 for the aminomethyl-absent analogue) provide supplementary hydrogen bonding opportunities for isoform selectivity engineering [1]. The hydrochloride salt form ensures ready solubility in aqueous assay media, eliminating the need for DMSO concentrations that may inhibit CA catalytic activity [2].

Antibacterial Folate Pathway Probe Development

The aminomethyl-bearing benzenesulfonamide scaffold shares the core pharmacophore required for dihydropteroate synthase (DHPS) inhibition, the canonical target of the sulfonamide antibiotic class . While direct MIC data for CAS 1909317-36-7 is not publicly available, the structural differentiation from the simpler N-isopropylbenzenesulfonamide (which shows modest MIC values of 32 µg/mL against S. aureus [1]) suggests that the additional aminomethyl group—as a hydrogen bond donor and polar anchor—may alter target binding kinetics. The 95% purity with three-method QC is critical for probe development where impurity-driven false positives must be minimised [2].

Late-Stage Functionalisation via Primary Amine Handle

The primary amine of the meta-aminomethyl group provides a versatile synthetic handle for reductive amination, amide coupling, or sulfonamide formation, enabling rapid diversification of the benzenesulfonamide core . The hydrochloride salt form is advantageous for reaction setup in polar aprotic solvents where free base solubility may be limiting [1]. The batch-consistent purity (95% by three orthogonal methods) reduces the risk of side reactions caused by unidentified impurities during multi-step synthesis programmes [2].

In Silico ADMET Library Design and Calibration

The well-defined computed property profile of CAS 1909317-36-7—TPSA 80.6 Ų, logP 1.25–1.7, 3 HBD, 4 HBA —makes it a suitable reference compound for calibrating in silico ADMET prediction models within the sulfonamide chemical space. Its TPSA of 80.6 Ų places it near the upper boundary of the CNS-permeant range, providing a useful benchmark for tuning peripheral vs. CNS exposure predictions in virtual screening campaigns [1].

Application
Selection Property
Validation Focus
Carbonic anhydrase inhibitor lead optimisation
N-isopropyl logP and HBD profile
Intracellular isoform selectivity assays
Antibacterial folate pathway probe development
Aminomethyl pharmacophore and multi-method QC
DHPS inhibition and impurity control
Late-stage diversification via amine handle
HCl salt solubility in polar aprotic media
Reaction yield and purity monitoring
In silico ADMET model calibration
Defined TPSA and logP benchmarks
CNS vs. peripheral prediction tuning
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